N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex chemical compound that has garnered significant interest in the scientific community. This interest stems from its unique structure, which incorporates both sulfonamide and thiophene moieties, rendering it a candidate for diverse chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic synthesis. A common approach begins with the preparation of 1,2,3,4-tetrahydroquinoline, which is then functionalized at the 6-position to introduce the sulfonyl group. Subsequently, the thiophene-2-sulfonamide moiety is attached through various organic reactions, ensuring mild conditions to maintain the integrity of the compound.
Industrial Production Methods
Industrial production methods often mirror laboratory synthesis but on a larger scale. This includes optimizing reaction conditions for high yield and purity, utilizing efficient purification techniques such as recrystallization and chromatography, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Introduction of oxygen atoms to various positions, altering the chemical properties.
Reduction: : Addition of hydrogen atoms, potentially affecting the sulfonyl groups.
Substitution: : Replacement of functional groups with other moieties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxide derivatives, while reduction could produce a more reduced form of the original compound. Substitution reactions can introduce a variety of functional groups, expanding the compound's versatility.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide has found applications in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules due to its reactivity and structural uniqueness.
Biology: : Investigated for its potential as a biological probe and for its interactions with biomolecules.
Medicine: : Explored for its therapeutic potential, including antimicrobial and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials and as a component in chemical processes.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its sulfonamide and thiophene groups play crucial roles in binding to these targets, modulating their activity, and leading to desired biological effects. Pathways influenced by the compound include signal transduction and metabolic pathways, highlighting its potential for therapeutic intervention.
Comparison with Similar Compounds
Similar Compounds
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]thiophene-2-sulfonamide
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-2-sulfonamide
Highlighting Uniqueness
Compared to these similar compounds, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide stands out due to its specific sulfonamide-thiophene combination, which imparts unique reactivity and biological properties. This combination allows for more versatile applications and a broader range of reactions, making it a valuable compound for research and industrial purposes.
Hope this helps you in your research journey!
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-12-14(7-8-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRJYPBKUSCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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